5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine
Description
Properties
Molecular Formula |
C24H32N6O |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
5-[5-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
InChI |
InChI=1S/C24H32N6O/c1-5-29(6-2)22-10-9-20(16-25-22)24-26-23(31-27-24)17-28-11-13-30(14-12-28)21-15-18(3)7-8-19(21)4/h7-10,15-16H,5-6,11-14,17H2,1-4H3 |
InChI Key |
PUWHEQHOADPOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Core Structure and Key Functional Groups
The molecule comprises three primary components:
- 1,2,4-Oxadiazole Ring : Central heterocycle formed via cyclization reactions.
- Piperazinyl Moiety : A 4-(2,5-dimethylphenyl)piperazin-1-yl group attached to the oxadiazole via a methylene bridge.
- N,N-Diethylpyridin-2-amine : A pyridine ring with diethyl groups on the primary amine.
Molecular Formula : C₂₄H₃₂N₆O (Molecular Weight: 420.6 g/mol).
Synthetic Routes
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is typically synthesized via:
- Cyclization of Amidoximes : Reaction of nitriles with hydroxylamine, followed by acid- or base-catalyzed cyclization.
- Tetrazole Condensation : Reaction of tetrazoles with carbonyl chlorides (e.g., pyrazinedicarboxylic acid dichloride) under reflux conditions (e.g., pyridine, 24–48 hours).
Example Reaction Pathway :
- Nitrile to Amidoxime :
$$
\text{R–C≡N + NH}_2\text{OH → R–C(=NH)–NHOH}
$$ - Cyclization to Oxadiazole :
$$
\text{R–C(=NH)–NHOH → R–C(=N–O–N–) + H}_2\text{O}
$$
Key Reagents :
| Step | Reagents/Conditions | Yield* | Source |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, NaOH, ethanol, 0–25°C | 70–85% | |
| Cyclization | H₂SO₄, toluene, reflux (110–120°C) | 60–75% |
*Yields extrapolated from analogous reactions.
Piperazinyl Group Introduction
The 4-(2,5-dimethylphenyl)piperazin-1-yl group is introduced via alkylation or coupling:
Alkylation of Piperazine Derivatives
- Halogenation : Form a methylene bromide or chloride.
- Nucleophilic Substitution : React with piperazine derivatives.
Example :
- Methylene Bromide Synthesis :
$$
\text{CH₃OH → CH₂Br via HBr/POCl₃}
$$ - Piperazine Alkylation :
$$
\text{Piperazine + CH₂Br → 4-(2,5-Dimethylphenyl)piperazin-1-yl-CH₂–}
$$
Key Reagents :
| Step | Reagents/Conditions | Yield* | Source |
|---|---|---|---|
| Alkylation | Piperazine, K₂CO₃, DMF, 60–80°C | 50–70% |
Diethylpyridin-2-amine Synthesis
The N,N-diethyl group is introduced via reductive amination or alkylation:
Reductive Amination
- Pyridin-2-amine + Acetaldehyde :
$$
\text{Pyridin-2-amine + CH₃CHO → Pyridin-2-imine intermediate}
$$ - Reduction with NaBH₃CN :
$$
\text{Imine → N,N-Diethylpyridin-2-amine}
$$
Alternative : Alkylation of pyridin-2-amine with ethyl iodide (2 equivalents) in THF or DMF.
Key Reagents :
| Step | Reagents/Conditions | Yield* | Source |
|---|---|---|---|
| Alkylation | EtI, K₂CO₃, DMF, 80°C | 65–80% |
Full Synthesis Strategy
Stepwise Approach
- Synthesize Oxadiazole Core : Use tetrazole-pyrazinedicarboxylic acid dichloride cyclization.
- Attach Piperazinyl Group : Alkylation of oxadiazole with piperazinylmethyl bromide.
- Introduce Diethylpyridin-2-amine : Coupling via Suzuki or Buchwald-Hartwig amination.
Critical Steps :
| Step | Reaction | Catalyst/Conditions | Challenges |
|---|---|---|---|
| Oxadiazole Formation | Tetrazole + Dichloride | Pyridine, reflux | Regioselectivity |
| Piperazinyl Coupling | SN2 Alkylation | K₂CO₃, DMF | Steric hindrance |
| Diethylpyridin-2-amine | Alkylation | EtI, K₂CO₃ | Over-alkylation |
Optimization and Challenges
Regioselectivity in Oxadiazole Synthesis
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield* |
|---|---|---|---|
| Tetrazole Cyclization | High regioselectivity | Requires pyrazinedicarboxylic acid dichloride | 60–75% |
| Amidoxime Cyclization | Cost-effective | Sensitive to pH/temp | 50–70% |
| Alkylation | Scalable | Requires halogenated intermediates | 50–70% |
*Yields based on analogous literature.
Chemical Reactions Analysis
Types of Reactions
5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or ligands in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)
- Key Differences :
- EPPA-1 contains a pyrazolo-pyridine scaffold instead of a pyridin-2-amine.
- The piperazinylmethyl group in EPPA-1 is linked to a 1,3,4-oxadiazole, whereas the target compound has a 1,2,4-oxadiazole.
- Pharmacological Data :
- Hypothesized Advantages of Target Compound :
- The 2,5-dimethylphenyl substituent on piperazine may improve lipophilicity and blood-brain barrier penetration compared to EPPA-1’s tetrahydro-2H-pyran group.
3-Methyl-N-{5-[5-(Oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine ()
- Key Differences :
- Replaces oxadiazole with a 1,2,4-triazole ring.
- Lacks the piperazine moiety, instead featuring an oxan-4-yloxy group.
- Synthesis : Low yield (6%) due to challenges in cyclization .
- Activity: Not explicitly stated, but triazole-containing analogues are often explored for antifungal or antiviral properties .
Piperazine-Containing Analogues
N-{[5-Aryl/Alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines ()
- Key Differences :
- These analogues use 1,3,4-oxadiazoles instead of 1,2,4-oxadiazoles.
- Substituents on oxadiazole are simpler (aryl/alkyl groups vs. piperazine).
- Activity : Antimicrobial (e.g., against Staphylococcus aureus), with MIC values ranging from 2–16 µg/mL .
- Structural Insight : The piperazine in the target compound may enhance solubility and reduce cytotoxicity compared to alkyl chains .
{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}amine Derivatives ()
- Key Differences :
- Piperazine is linked to ethylamine rather than an oxadiazole.
- Dichlorophenyl substituents are common in serotonin receptor ligands.
- Activity : Primarily CNS-targeted (e.g., antipsychotic or anxiolytic) due to piperazine’s affinity for 5-HT receptors .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Oxadiazole vs. Thiadiazole/Triazole Cores :
- 1,2,4-Oxadiazoles (target compound) exhibit greater metabolic stability than 1,3,4-oxadiazoles () but may have lower hydrogen-bonding capacity compared to thiadiazoles () .
Piperazine Substituents :
- The 2,5-dimethylphenyl group on piperazine in the target compound likely enhances selectivity for peripheral PDE4 isoforms, reducing CNS-related side effects (e.g., emesis) compared to EPPA-1 .
Synthetic Challenges :
- Low yields in triazole/oxadiazole synthesis (e.g., 6% in ) highlight the need for optimized cyclization protocols, such as microwave-assisted reactions .
Biological Activity
The compound 5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is an oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 366.51 g/mol. The LogP value indicates moderate lipophilicity, which is essential for membrane permeability.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to cancer cell lines and other therapeutic targets.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells in a dose-dependent manner .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
The mechanisms by which these compounds exert their effects are still under investigation but may involve:
- Inhibition of Enzymes : Some oxadiazole derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . This inhibition occurs at nanomolar concentrations.
- Disruption of DNA Duplication : The anticancer activity may also be linked to the disruption of cellular machinery involved in DNA replication, leading to cell cycle arrest.
Case Studies
Several case studies highlight the potential of oxadiazole derivatives:
- Study on MCF-7 Cells : A derivative similar to the target compound was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value of 0.65 µM. Flow cytometry analysis indicated that this compound effectively induced apoptosis .
- Inhibition Studies : In vitro studies demonstrated that certain oxadiazole derivatives selectively inhibited hCA IX and hCA II with Kivalues as low as 89 pM, showcasing their potential as therapeutic agents against cancers where these enzymes are overexpressed .
Q & A
Basic: What are the validated synthetic routes for this compound, and what analytical techniques confirm its structural integrity?
Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of the oxadiazole core via cyclization of thiosemicarbazide precursors under acidic conditions (e.g., POCl₃) . The piperazine moiety is introduced via nucleophilic substitution or reductive amination, with [4-(2,5-dimethylphenyl)piperazin-1-yl]methyl groups attached using coupling agents like DCC or EDCI . Structural validation employs:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., oxadiazole C=N at ~160 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ matching calculated m/z within 3 ppm error) .
- FTIR : To identify functional groups (e.g., C-O-C stretch in oxadiazole at ~1250 cm⁻¹) .
Basic: How are piperazine-containing heterocycles like [4-(2,5-dimethylphenyl)piperazin-1-yl]methyl groups introduced into oxadiazole scaffolds?
Answer:
Piperazine derivatives are typically functionalized via:
Mannich reactions : Using formaldehyde and secondary amines to form methylene bridges between the oxadiazole and piperazine .
Nucleophilic substitution : Halogenated oxadiazoles (e.g., 3-bromo-1,2,4-oxadiazole) react with pre-synthesized piperazines under basic conditions (K₂CO₃, DMF, 80°C) .
Reductive amination : Ketone intermediates on the oxadiazole react with piperazine derivatives in the presence of NaBH₃CN .
- Step 1 : React 5-(chloromethyl)-1,2,4-oxadiazole with 4-(2,5-dimethylphenyl)piperazine in DMF with K₂CO₃ (12 h, 80°C).
- Step 2 : Purify via column chromatography (silica gel, EtOAc/hexane 3:7).
Advanced: What strategies optimize the coupling efficiency between oxadiazole and pyridine rings while minimizing side products?
Answer:
Key optimization parameters include:
- Base selection : Et₃N or DBU improves nucleophilicity of the pyridine amine, reducing competing hydrolysis .
- Temperature control : Reactions at 60–80°C minimize thermal decomposition of the oxadiazole ring .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Data Contradiction Analysis :
Contradictory yields reported for coupling reactions (40–85%) may arise from:
- Trace moisture leading to oxadiazole hydrolysis.
- Steric hindrance from bulky 2,5-dimethylphenyl groups.
Resolution : Use anhydrous conditions and pre-activate the oxadiazole with TMSCl.
Advanced: How do researchers resolve contradictions in antimicrobial activity data between in vitro assays and cell-based models?
Answer:
Discrepancies often stem from:
- Membrane permeability differences : In vitro assays (e.g., broth microdilution) may overestimate activity if the compound cannot penetrate mammalian cell membranes .
- Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation) in cell models reduces effective concentrations .
Methodological Adjustments :
- Use efflux pump inhibitors (e.g., verapamil) in cell-based assays to assess intrinsic activity.
- Quantify intracellular concentrations via LC-MS/MS to correlate with observed efficacy.
Advanced: What computational approaches predict the binding affinity of this compound with serotonin or dopamine receptors?
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) is used to model interactions:
- Receptor preparation : Crystal structures (e.g., 5-HT₃R PDB: 4PIR) are protonated and energy-minimized .
- Ligand flexibility : Oxadiazole and piperazine torsional angles are sampled to identify low-energy conformers .
- The piperazine nitrogen forms hydrogen bonds with Asp155 (5-HT₃R).
- Diethyl groups on pyridine enhance hydrophobic interactions with receptor pockets.
Advanced: How is the metabolic stability assessed, and what are the primary Phase I metabolites identified?
Answer:
In vitro assays :
- Liver microsomes (human/rat): Incubate compound with NADPH (37°C, 1 h), quench with acetonitrile, and analyze via LC-QTOF .
- CYP450 inhibition screening : Use fluorogenic substrates to identify metabolizing enzymes (e.g., CYP3A4/2D6) .
- N-Dealkylation : Loss of diethyl groups from pyridine (m/z decrease by 72).
- Oxadiazole ring oxidation : Hydroxylation at C-5 (m/z increase by 16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
